Aromatase Inhibition Baseline: The Unsubstituted Parent Defines the Minimal Pharmacophore
In the seminal 1986 Hartmann study, the unsubstituted parent (compound 1) was the reference against which all 3‑alkylated derivatives were compared [1]. While compounds with extended alkyl chains (n‑propyl to n‑heptyl) exhibited enhanced aromatase inhibition, the parent compound did not show improved potency relative to the clinical agent aminoglutethimide (AG, compound 3) [1]. The AG IC50 value of 37 μM is consistently reported across independent studies, providing a quantitative benchmark [1][2].
| Evidence Dimension | In vitro inhibition of human placental aromatase (IC50) |
|---|---|
| Target Compound Data | Not explicitly reported; described as baseline reference (compound 1) [1]. |
| Comparator Or Baseline | Aminoglutethimide (AG, 3‑ethyl derivative): IC50 = 37 μM [1][2]. |
| Quantified Difference | Qualitative: target compound did not exhibit the enhanced inhibition observed for longer‑chain alkylated analogs [1]. |
| Conditions | Human placental microsomal aromatase assay; substrate: androstenedione [1]. |
Why This Matters
The unsubstituted compound serves as the essential minimal scaffold for studying the contribution of 3‑position modifications; its procurement is required for proper negative/control experiments in SAR campaigns.
- [1] Hartmann, R. W.; Batzl, C. Aromatase inhibitors. Synthesis and evaluation of mammary tumor inhibiting activity of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones. J. Med. Chem. 1986, 29 (8), 1362–1369. DOI: 10.1021/jm00158a007. View Source
- [2] BindingDB. Ki Summary for aminoglutethimide (aromatase IC50 = 37000 nM). Entry ID 50002963. http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50002963 View Source
